Cas no 78-31-9 (Phosphoric acid,4-methylphenyl diphenyl ester)

Phosphoric acid,4-methylphenyl diphenyl ester structure
78-31-9 structure
Product Name:Phosphoric acid,4-methylphenyl diphenyl ester
Numero CAS:78-31-9
MF:C19H17O4P
MW:340.309646368027
CID:568658
PubChem ID:6528
Update Time:2025-04-19

Phosphoric acid,4-methylphenyl diphenyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Phosphoric acid,4-methylphenyl diphenyl ester
    • p-Cresyl diphenyl phosphate.
    • 4-methylphenyl diphenyl phosphate
    • Diphenyl p-tolyl phosphate
    • HSDB 2558
    • p-Cresyl diphenyl phosphate
    • Phosphoric acid, diphenyl p-tolyl ester
    • Diphenyl 4-tolyl phosphate
    • DTXSID70274039
    • NS00076535
    • EINECS 201-104-0
    • AKOS015899069
    • PHENYL P-TOLYL PHOSPHATE ((PHO)2(C7H7O)PO)
    • Q27293237
    • P-CRESYL DIPHENYL PHOSPHATE [HSDB]
    • OJUZRFGUKHQNJX-UHFFFAOYSA-N
    • DSSTox_RID_77555
    • FT-0638606
    • Diphenyl p-tolyl phosphate (mixture of analogue)
    • CAS-26444-49-5
    • 78-31-9
    • SCHEMBL35597
    • Phosphoric acid, 4-methylphenyl diphenyl ester
    • DSSTox_GSID_24861
    • X0UF1XXO1Q
    • 4-Methylphenyl diphenyl phosphate #
    • Diphenyl4-tolylphosphate
    • CHEMBL3187626
    • NCGC00260434-01
    • F88144
    • Monotolyl diphenyl phosphate
    • UNII-X0UF1XXO1Q
    • DSSTox_CID_4861
    • (4-methylphenyl) diphenyl phosphate
    • Tox21_202888
    • Cresyl diphenyl phosphate (mixture of analogue)
    • 1ST22669
    • DB-351173
    • MDL: MFCD00152361
    • Inchi: 1S/C19H17O4P/c1-16-12-14-19(15-13-16)23-24(20,21-17-8-4-2-5-9-17)22-18-10-6-3-7-11-18/h2-15H,1H3
    • Chiave InChI: OJUZRFGUKHQNJX-UHFFFAOYSA-N
    • Sorrisi: P(=O)(OC1C=CC=CC=1)(OC1C=CC=CC=1)OC1C=CC(C)=CC=1

Proprietà calcolate

  • Massa esatta: 340.08651
  • Massa monoisotopica: 340.08644602g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 6
  • Complessità: 384
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5
  • Superficie polare topologica: 44.8Ų

Proprietà sperimentali

  • Densità: 1.2080
  • Punto di fusione: -39.9°C
  • PSA: 44.76

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